4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
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Overview
Description
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine to form the pyrrolo-pyridine core, followed by chlorination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolo-pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential anti-cancer and anti-inflammatory properties.
Chemical Synthesis: Serves as a building block for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) |
InChI Key |
XISRSOCRDSFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)Cl |
Origin of Product |
United States |
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